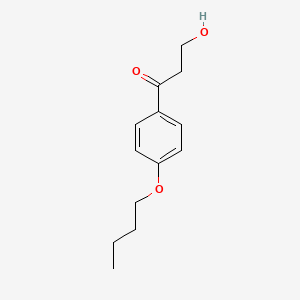
1-(4-Butoxyphenyl)-3-ydroxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a hydroxypropanone moiety. The unique structure of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to yield the final compound.
Industrial production methods for 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic properties and is being explored for its use in the development of new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
Comparison with Similar Compounds
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one can be compared with other similar compounds, such as 1-(4-butoxyphenyl)-2,2-dimethylpropan-1-ol and 1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one. These compounds share structural similarities but differ in their functional groups and overall chemical properties.
1-(4-butoxyphenyl)-2,2-dimethylpropan-1-ol: This compound has a similar butoxyphenyl group but features a dimethylpropanol moiety instead of a hydroxypropanone group.
1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one: This compound contains a piperidinyl group, which imparts different pharmacological properties compared to the hydroxypropanone group in 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one.
The uniqueness of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C13H18O3/c1-2-3-10-16-12-6-4-11(5-7-12)13(15)8-9-14/h4-7,14H,2-3,8-10H2,1H3 |
InChI Key |
VJEULUKOZSLCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)
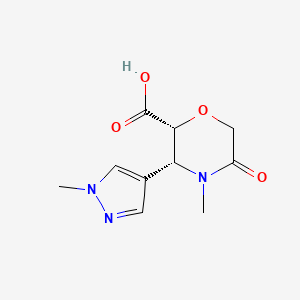
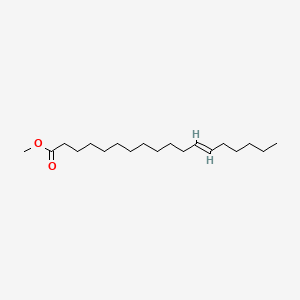
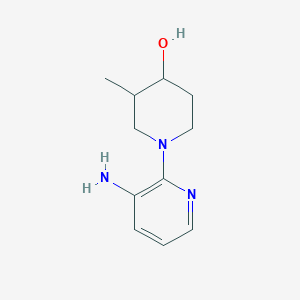
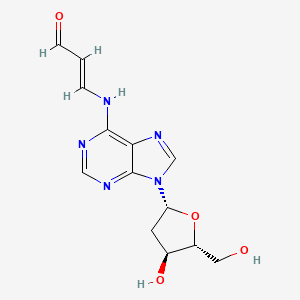
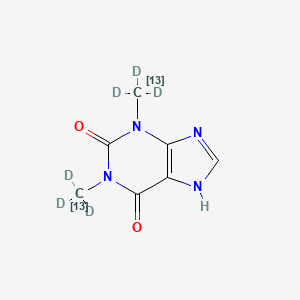
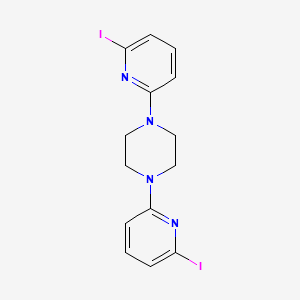
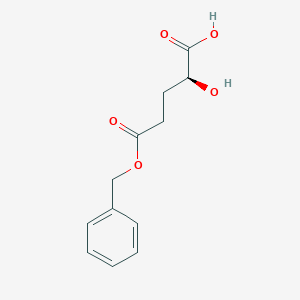

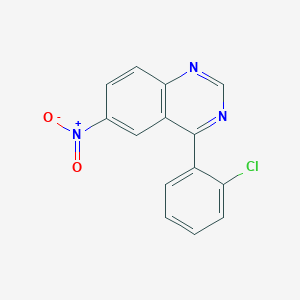
![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)
![(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone](/img/structure/B13434313.png)
